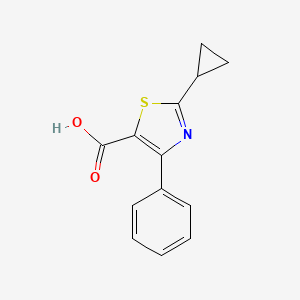

2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid

説明

“2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” is a compound that contains a thiazole ring. The thiazole ring is a five-membered heterocycle that consists of sulfur and nitrogen atoms . This ring is an important moiety in the world of chemistry due to its aromatic properties, which allow the pi (π) electrons to move freely from one bond to other bonds . Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .

Synthesis Analysis

The synthesis of compounds similar to “2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” often involves reactions with different aromatic aldehydes . For example, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol can be heated during the initial stage of reaction .Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” is characterized by a thiazole ring, which consists of sulfur and nitrogen atoms . This ring has many reactive positions where various types of reactions, such as donor–acceptor, nucleophilic, and oxidation reactions, may take place .Chemical Reactions Analysis

The thiazole ring in “2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” can participate in various types of reactions due to its aromaticity . These reactions include donor–acceptor, nucleophilic, and oxidation reactions .科学的研究の応用

-

Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor or Cytotoxic Drug Molecules

- Thiazole compounds have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

- The methods of application or experimental procedures vary depending on the specific use case. For example, in medicinal applications, these compounds can be administered orally, topically, or intravenously .

- The results or outcomes obtained also vary depending on the specific use case. For example, in medicinal applications, these compounds have been found to have lesser side effects .

-

Xanthine Oxidase Inhibitors

- Thiazole-5-carboxylic acid derivatives have been found to be potent xanthine oxidase inhibitors .

- A series of 22 compounds of thiazole-5-carboxylic acid derivatives was rationally designed and synthesized. All the compounds were characterized by using 1H and 13C NMR and tested against xanthine oxidase enzyme by spectrophotometric assay .

- Majority of the compounds were found active against the enzyme amongst which GK-20 with an IC50 value of 0.45µM was found to be most potent .

- Antihypertensive, Anti-inflammatory, Antischizophrenia, Antibacterial, Anti-HIV, Hypnotics, Antiallergic, Analgesic, Fibrinogen Receptor Antagonist Activity with Antithrombotic Activity, Bacterial DNA Gyrase B Inhibitor Activity

- Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, and bacterial DNA gyrase B inhibitor activity .

- The methods of application or experimental procedures vary depending on the specific use case. For example, in medicinal applications, these compounds can be administered orally, topically, or intravenously .

- The results or outcomes obtained also vary depending on the specific use case. For example, in medicinal applications, these compounds have been found to have lesser side effects .

-

Antihypertensive Activity

- Thiazole derivatives have been observed to have antihypertensive activity .

- The methods of application or experimental procedures vary depending on the specific use case. For example, in medicinal applications, these compounds can be administered orally, topically, or intravenously .

- The results or outcomes obtained also vary depending on the specific use case. For example, in medicinal applications, these compounds have been found to have lesser side effects .

-

Anti-inflammatory Activity

- Thiazole derivatives have been observed to have anti-inflammatory activity .

- The methods of application or experimental procedures vary depending on the specific use case. For example, in medicinal applications, these compounds can be administered orally, topically, or intravenously .

- The results or outcomes obtained also vary depending on the specific use case. For example, in medicinal applications, these compounds have been found to have lesser side effects .

-

Antischizophrenia Activity

- Thiazole derivatives have been observed to have antischizophrenia activity .

- The methods of application or experimental procedures vary depending on the specific use case. For example, in medicinal applications, these compounds can be administered orally, topically, or intravenously .

- The results or outcomes obtained also vary depending on the specific use case. For example, in medicinal applications, these compounds have been found to have lesser side effects .

将来の方向性

The thiazole moiety has been an area of interest for medicinal chemists due to its potential in the development of novel therapeutic agents for a variety of pathological conditions . Therefore, “2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” and similar compounds may be subjects of future research in drug development .

特性

IUPAC Name |

2-cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-13(16)11-10(8-4-2-1-3-5-8)14-12(17-11)9-6-7-9/h1-5,9H,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEWOOZGTYKUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(S2)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201229629 | |

| Record name | 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid | |

CAS RN |

1394042-51-3 | |

| Record name | 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)

![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)